molecular formula C19H17BrF4N6O6 B1139230 2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid CAS No. 1415559-41-9

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B1139230
CAS No.: 1415559-41-9
M. Wt: 581.3 g/mol
InChI Key: LEBPCMXFQYATAK-UHFFFAOYSA-N
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Description

MK-8245 (Trifluoroacetate) is a phenoxy piperidine isoxazole derivative that functions as a potent, liver-targeting stearoyl-CoA desaturase (SCD) inhibitor. It demonstrates significant anti-diabetic and anti-dyslipidemic effects. The compound showcases high specificity and efficacy against SCD1 across various species, with IC50 values of 1 nM for human SCD1 and 3 nM for both rat and mouse SCD1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-8245 (Trifluoroacetate) involves the incorporation of a tetrazole acetic acid moiety, which is crucial for its liver-targeting properties through organic anion transporting polypeptides (OATPs) recognition . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature.

Industrial Production Methods

Industrial production methods for MK-8245 (Trifluoroacetate) are also proprietary. it is known that the compound is produced with high purity and specificity for research purposes .

Scientific Research Applications

MK-8245 (Trifluoroacetate) has several scientific research applications:

Mechanism of Action

MK-8245 (Trifluoroacetate) exerts its effects by inhibiting the stearoyl-CoA desaturase enzyme, which is involved in the desaturation of stearoyl-CoA to oleoyl-CoA. The compound contains a tetrazole acetic acid moiety that facilitates liver-targeting through OATPs recognition. This liver specificity is crucial for its therapeutic effects in reducing glucose levels and lipid concentrations .

Comparison with Similar Compounds

Similar Compounds

    MK-8245: The non-trifluoroacetate form of the compound.

    Other SCD Inhibitors: Compounds that inhibit stearoyl-CoA desaturase but may not have the same liver-targeting specificity.

Uniqueness

MK-8245 (Trifluoroacetate) is unique due to its high specificity and efficacy against SCD1, its liver-targeting properties, and its significant anti-diabetic and anti-dyslipidemic effects. It exhibits over 100,000-fold selectivity against Δ-5 and Δ-6 desaturases in comparative assays .

Properties

IUPAC Name

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN6O4.C2HF3O2/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27;3-2(4,5)1(6)7/h1-2,7-8,11H,3-6,9H2,(H,26,27);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBPCMXFQYATAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrF4N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735343
Record name (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415559-41-9
Record name (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 2
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 3
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 4
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 5
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 6
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid

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